molecular formula C12H14N2O B2517198 (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one CAS No. 1787068-88-5

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

Cat. No. B2517198
CAS RN: 1787068-88-5
M. Wt: 202.257
InChI Key: VWSCJPFMSDBIHM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is a compound that can be categorized within the family of isoindolinones, which are heterocyclic compounds featuring a 2,3-dihydro-1H-isoindole core. These compounds are of significant interest due to their presence in various pharmacologically active molecules and their utility as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of isoindolinones, such as (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, can be achieved through multicomponent reactions involving Rh(III) catalysis. This method allows for the direct transformation of commercially available aldehydes into the corresponding γ-lactams without the need for pre-preparation of amide substrates. The Rh(III) catalysis participates in two independent reactions, making the process mild and operationally simple. This approach has been successfully applied to synthesize anxiolytic drugs like pagoclone and pazinaclone, demonstrating its practicality and versatility .

Molecular Structure Analysis

The molecular structure of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one is characterized by the presence of a pyrrolidinyl group attached to the isoindolinone core. The stereochemistry of the pyrrolidinyl substituent is crucial, as evidenced by the synthesis and resolution of various isomers of related compounds, such as 2,6-bis(pyrrolidin-2-yl)pyridine. These isomers, including meso and optically active forms, have been shown to form stable complexes with metal ions like copper(II), which suggests that the stereochemistry of the pyrrolidinyl group can significantly influence the compound's reactivity and binding properties .

Chemical Reactions Analysis

Isoindolinones can undergo various chemical reactions, including [3+2] dipolar cycloadditions, which are useful for constructing the pyrrolidinoindoline moiety found in many natural products. For instance, the cycloaddition of nitrile oxide with 3-methylene oxindoles can lead to the formation of isoxazolines, which can be further elaborated to 3-hydroxy-3-cyanomethyl oxindoles. This methodology has been employed in the total syntheses of alkaloids such as (±)-alline and (±)-CPC-1, highlighting the reactivity of the oxindole scaffold in constructing complex natural product structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one and related compounds are influenced by their molecular structure. The presence of the pyrrolidinyl group and the isoindolinone core contributes to the compound's stability, solubility, and reactivity. Improvements in the synthesis of related compounds, such as 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, have been achieved by optimizing reaction conditions, such as using a mixture of P2O5/POCl3 as the dehydrating agent and employing recrystallization for purification. These modifications can lead to better overall yields and purity, which are critical for the compound's application in further chemical transformations .

Scientific Research Applications

Isoquinoline Derivatives in Modern Therapeutics

Isoquinoline derivatives are highlighted for their broad biological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, etc. This wide range of biological activities suggests the potential of isoquinoline and its derivatives, including compounds structurally related to (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, for developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (Danao et al., 2021).

Pyrrolidine in Drug Discovery

Pyrrolidine and its derivatives are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its efficiency in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage. Pyrrolidine-based compounds have shown promise in a variety of biological activities, indicating the potential utility of (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one in similar areas (Li Petri et al., 2021).

Competitive Inhibitors of Coagulation Factor Xa

Research into inhibitors of Factor Xa, which are potential antithrombotic agents, illustrates the therapeutic potential of compounds with pyrrolidine scaffolds. These inhibitors demonstrate how structural elements, such as those found in (R)-2-(Pyrrolidin-3-yl)isoindolin-1-one, can be integral to developing efficacious intravenous agents with selectivity against serine proteases (Pauls et al., 2001).

properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSCJPFMSDBIHM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Pyrrolidin-3-yl)isoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.